![molecular formula C6H3F3N2O B2884554 2-(Trifluoromethyl)pyrimidine-4-carbaldehyde CAS No. 944900-29-2](/img/structure/B2884554.png)
2-(Trifluoromethyl)pyrimidine-4-carbaldehyde
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Overview
Description
2-(Trifluoromethyl)pyrimidine-4-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C6H3F3N2O. It features a pyrimidine ring substituted with a trifluoromethyl group at the 2-position and an aldehyde group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly used.
Major Products
Oxidation: 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid.
Reduction: 2-(Trifluoromethyl)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
The applications of trifluoromethyl pyrimidine derivatives, including "2-(Trifluoromethyl)pyrimidine-4-carbaldehyde," are notable in diverse scientific fields, particularly in pharmaceuticals and agrochemicals . These compounds have garnered interest due to the unique properties conferred by the trifluoromethyl group, such as enhanced lipophilicity, high stability, and strong electronegativity, which can significantly alter the physiological activity of the compound .
Key Areas of Application
- Medicinal Chemistry: Trifluoromethyl pyrimidine derivatives are crucial intermediates in drug development . They exhibit anticancer activities against PC3, K562, Hela, and A549 cell lines .
- Agrochemicals: These compounds are used in pesticides and herbicides . They have demonstrated effectiveness in preventing and controlling fusarium wilt on tomato and potato diseases . Certain synthesized pyrimidine-containing substituted amide derivatives display good antifungal activity .
- Organic Synthesis: 2-trifluoromethyl pyrimidine-4-carboxylic acid and its derivatives serve as important intermediates in organic synthesis .
Specific Research and Findings
- Antifungal Activity: Some trifluoromethyl pyrimidine derivatives exhibit excellent in vitro antifungal activity against B. cinerea, with inhibition rates comparable to or better than that of tebuconazole . Compound 5v has shown an inhibitory effect against S. sclerotiorum similar to tebuconazole .
- Insecticidal Activity: Trifluoromethyl pyrimidine derivatives have demonstrated insecticidal activities against Spdoptera frugiperda and Mythimna separata .
- Anticancer Activity: These compounds exhibit anticancer activities against PC3, K562, Hela, and A549 cell lines, suggesting their potential in cancer therapy .
- DNA Binding: Studies on synthesized compounds have explored their DNA-binding profiles, indicating potential applications in molecular biology and genetics .
Tables of Bioactivity
While the search results provide specific bioactivity data, they do not include comprehensive data tables for "this compound" specifically. However, the related compounds and derivatives show promising antifungal, insecticidal, and anticancer activities .
Challenges and Future Directions
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyridine-4-carbaldehyde
- 2-(Trifluoromethyl)benzaldehyde
- 2-(Trifluoromethyl)thiazole-4-carbaldehyde
Uniqueness
2-(Trifluoromethyl)pyrimidine-4-carbaldehyde is unique due to the presence of both the trifluoromethyl and aldehyde groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Biological Activity
2-(Trifluoromethyl)pyrimidine-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity, facilitating interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula: C7H4F3N2O
- CAS Number: 944900-29-2
- Molecular Weight: 192.12 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, which can lead to therapeutic effects in various diseases. For instance, it may modulate the activity of cyclooxygenases (COX), which are important in inflammatory processes .
- Lipophilicity: The trifluoromethyl group increases the compound's ability to penetrate cellular membranes and interact with hydrophobic pockets in proteins, potentially altering their function.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity:
- Anti-inflammatory Effects:
- Anticancer Properties:
Case Studies and Research Findings
Several studies have explored the biological activities of pyrimidine derivatives, including this compound:
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Effective against several pathogens | |
Anti-inflammatory | IC50 comparable to celecoxib | |
Anticancer | Cytotoxicity against cancer cell lines |
Detailed Findings
- A study conducted by Tageldin et al. highlighted the anti-inflammatory potential of pyrimidine derivatives, noting that compounds similar to this compound effectively suppressed COX-2 activity in vitro .
- Another research article focused on structure–activity relationship (SAR) studies that indicated modifications on the pyrimidine ring could enhance biological activity significantly .
Properties
IUPAC Name |
2-(trifluoromethyl)pyrimidine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)5-10-2-1-4(3-12)11-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEZDCQHDZFRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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